6-Fluoro-2-methylthiazolo[4,5-b]pyridine
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Overview
Description
6-Fluoro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The molecular formula of this compound is C7H5FN2S, and it has a molecular weight of 168.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridines typically involves the annulation of a thiazole ring to a pyridine ring. One efficient method for synthesizing thiazolo[4,5-b]pyridines is based on the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method results in the formation of the target thiazolo[4,5-b]pyridine compound.
Industrial Production Methods
Industrial production methods for 6-Fluoro-2-methylthiazolo[4,5-b]pyridine are not well-documented in the literature. the general approach involves the use of readily available starting materials and reagents, followed by purification processes to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methylthiazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[4,5-b]pyridine derivatives.
Scientific Research Applications
6-Fluoro-2-methylthiazolo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Thiazolo[4,5-b]pyridines, including this compound, have shown promise as therapeutic agents due to their diverse pharmacological activities.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, some thiazolo[4,5-b]pyridines have been reported to act as histamine H3 receptor antagonists . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: The parent compound without the fluorine and methyl substituents.
2-Methylthiazolo[4,5-b]pyridine: Similar structure but lacks the fluorine atom.
6-Fluorothiazolo[4,5-b]pyridine: Similar structure but lacks the methyl group.
Uniqueness
6-Fluoro-2-methylthiazolo[4,5-b]pyridine is unique due to the presence of both the fluorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its binding affinity to specific molecular targets.
Properties
Molecular Formula |
C7H5FN2S |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-fluoro-2-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5FN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
InChI Key |
UAPMUHGCTFLGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=N2)F |
Origin of Product |
United States |
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